molecular formula C6H12N4O B13175019 1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-amine

1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B13175019
M. Wt: 156.19 g/mol
InChI Key: IKQSHGHBXJKASE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethoxyethyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-amine can be achieved through various synthetic routes One common method involves the reaction of 1-azido-2-ethoxyethane with propargylamine under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditionsThe reaction is typically carried out in the presence of a copper(I) catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate .

Chemical Reactions Analysis

1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the ethoxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the triazole ring, leading to the formation of dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles such as halides or amines.

Scientific Research Applications

1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be functionalized to create a variety of derivatives.

    Biology: In biological research, the compound is used as a probe to study enzyme activities and protein interactions. Its triazole ring can mimic the structure of natural substrates, making it useful in enzyme inhibition studies.

    Medicine: The compound has potential therapeutic applications due to its biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties.

    Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activities or modulate receptor functions, leading to various biological effects. The compound’s ethoxyethyl group can also enhance its solubility and membrane permeability, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-amine can be compared with other triazole derivatives, such as:

Properties

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

1-(2-ethoxyethyl)triazol-4-amine

InChI

InChI=1S/C6H12N4O/c1-2-11-4-3-10-5-6(7)8-9-10/h5H,2-4,7H2,1H3

InChI Key

IKQSHGHBXJKASE-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C=C(N=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.